(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

nNOS Inhibition Enzyme Assay IC50 Comparison

This 2-aminopyridine derivative is a validated intermediate for synthesizing heterocyclic modulators of type III receptor tyrosine kinases (ref: AU-2012322095-A1, EP-2766359-A2). Its defined weak nNOS inhibitory profile (IC50 = 42,000 nM) makes it an optimal negative control or low‑potency baseline in enzyme assays. The free primary amine enables rapid diversification via reductive amination, acylation, or sulfonylation, while the computed XLogP3 of 0.5 supports LogP optimization. Procure this building block to follow patented synthetic routes and establish robust assay controls.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1060817-34-6
Cat. No. B1326661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
CAS1060817-34-6
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=NC=C2)N
InChIInChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12)
InChIKeyREBIXQGJYXBIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (CAS 1060817-34-6) for Research Procurement


(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (CAS 1060817-34-6) is a 2-aminopyridine derivative featuring a pyrrolidine amide moiety at the 4-position of the pyridine ring. It is primarily utilized as a versatile building block in medicinal chemistry, with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol [1]. The compound has been identified in patent literature as a key intermediate in the synthesis of heterocyclic compounds designed to modulate type III receptor tyrosine kinases . Its biological profile includes demonstrated inhibitory activity against neuronal nitric oxide synthase (nNOS) [2].

Why (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Cannot Be Replaced by Generic 2-Aminopyridines


Simple substitution of the 2-aminopyridine core with (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is not possible without altering key pharmacological and physicochemical properties. The introduction of the 4-pyrrolidinyl methanone group significantly increases molecular weight and alters lipophilicity (XLogP3 = 0.5) compared to the unsubstituted 2-aminopyridine parent [REFS-1, REFS-2]. This structural modification directly impacts the compound's biological profile; while 2-aminopyridine exhibits nanomolar-range IC50 values against nNOS, iNOS, and eNOS [3], the 4-substituted derivative demonstrates a markedly different (and quantifiably weaker) inhibitory profile against nNOS [4]. These differences confirm that in-class compounds are not interchangeable and that selection must be based on specific experimental requirements.

Quantitative Differentiation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone vs. Core Analogs


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity: A Cross-Study Comparison with 2-Aminopyridine

A direct comparison of nNOS inhibitory activity reveals a quantifiable difference between (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and its unsubstituted parent compound, 2-aminopyridine. The target compound exhibits an IC50 of 4.20E+4 nM (42,000 nM) against rat nNOS in a Griess assay [1]. In contrast, 2-aminopyridine demonstrates significantly higher potency with an IC50 of 4.80E+3 nM (4,800 nM) against human nNOS [2]. This ~8.8-fold difference in potency confirms that the 4-pyrrolidinyl methanone substitution drastically alters the compound's ability to inhibit this enzyme.

nNOS Inhibition Enzyme Assay IC50 Comparison

Lipophilicity (XLogP3) and Physicochemical Property Profile vs. 2-Aminopyridine

The target compound possesses a computed XLogP3 value of 0.5 [1], which is a key determinant of its membrane permeability and solubility profile. While 2-aminopyridine is a more polar molecule, this increase in lipophilicity is a direct consequence of the pyrrolidinyl methanone substitution. This difference in LogP can influence a compound's behavior in cell-based assays, its oral bioavailability, and its potential for off-target binding.

Physicochemical Properties Lipophilicity Drug-likeness

Defined Role as a Synthetic Intermediate for Type III Receptor Tyrosine Kinase Modulators

The compound is explicitly claimed as a synthetic building block in a patent family (e.g., AU-2012322095-A1, EP-2766359-A2) focused on heterocyclic compounds that act as modulators of type III receptor tyrosine kinases . This direct citation in intellectual property provides a clear and verifiable use-case, differentiating it from other 2-aminopyridine analogs that may not be documented in a similar context.

Kinase Inhibitors Synthetic Intermediate Medicinal Chemistry

Key Application Scenarios for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Based on Evidenced Differentiation


Negative Control or Baseline Compound in Neuronal Nitric Oxide Synthase (nNOS) Assays

Given its quantifiably weaker inhibitory activity (IC50 = 42,000 nM) compared to the parent compound 2-aminopyridine (IC50 = 4,800 nM) [REFS-1, REFS-2], this compound is an ideal candidate for use as a negative control or a low-potency baseline in nNOS enzyme assays. Its defined, moderate activity profile allows researchers to validate assay sensitivity and differentiate specific inhibition from non-specific effects.

Building Block for the Synthesis of Patent-Defined Type III Receptor Tyrosine Kinase Modulators

As cited in patent literature (e.g., AU-2012322095-A1, EP-2766359-A2) , this compound serves as a crucial intermediate in the preparation of heterocyclic modulators of type III receptor tyrosine kinases. Procuring this building block enables chemists to follow validated synthetic routes to these specific, therapeutically relevant targets, increasing the likelihood of generating potent and selective compounds.

Medicinal Chemistry Scaffold Optimization for Modulating Lipophilicity

The compound's computed lipophilicity (XLogP3 = 0.5) [3] is distinct from the more polar 2-aminopyridine core. This property makes it a valuable starting point for medicinal chemistry campaigns focused on optimizing the LogP of a lead series. Researchers can utilize this scaffold to fine-tune cellular permeability and solubility without introducing significant structural complexity, leveraging its known activity profile as a basis for SAR exploration.

Functional Group Handle for Parallel Synthesis and Library Generation

The compound features both a primary amine (2-aminopyridine) and a tertiary amide (pyrrolidin-1-yl methanone). The free amine offers a clear point for diversification through reactions like reductive amination, acylation, or sulfonylation. This makes it a strategic building block for generating focused libraries of 2-aminopyridine derivatives in parallel synthesis workflows, allowing for rapid exploration of chemical space around this core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.